N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxy group, an oxan ring, and a methoxyphenoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxan ring and the methoxyphenoxy group. The hydroxy group is introduced through a hydroxylation reaction. Common reagents used in these reactions include hydroxylating agents, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity, alter cellular signaling pathways, or interact with receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamide derivatives, such as:
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-chlorophenoxy)acetamide
- N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-fluorophenoxy)acetamide
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-21-15-4-2-3-5-16(15)23-12-17(20)18-9-6-14(19)13-7-10-22-11-8-13/h2-5,13-14,19H,6-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADLOKUPLNSAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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